5-Bromo-2-chloro-4-iodopyridine
Overview
Description
5-Bromo-2-chloro-4-iodopyridine is an organic intermediate . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
5-Bromo-2-chloro-4-iodopyridine can be synthesized from 2,5-dibromopyridine using sodium iodide for halogen exchange . Another method involves using 2-amino-4-chloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining 5-Bromo-2,4-dichloropyridine through diazotization and chlorination .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-4-iodopyridine can be represented by the formula C5H2BrClIN .Chemical Reactions Analysis
5-Bromo-2-chloro-4-iodopyridine can be used in the preparation of various compounds. For example, it can be used to prepare electrophoretic compounds . It can also be used to synthesize 5-Bromo-2-fluoropyridine via a halogen-exchange reaction using anhydrous potassium fluoride .Scientific Research Applications
Pharmaceutical Research Applications
- 5-Bromo-2-chloro-4-iodopyridine is used as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .
Diabetes Therapy Intermediate
Synthesis of Epibatidine Analogues
Organic Synthesis Applications
- It can be utilized in Suzuki coupling reactions to synthesize various substituted pyridines, such as 2-Chloro-5-phenylpyridine, which are valuable in creating complex organic molecules .
Suzuki Coupling Reactions
Halogen Exchange Reactions
Additional Applications
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MilliporeSigma - 2-Chloro-5-iodopyridine Thieme Connect - Novel and Practical Industrial Process Scale-Up BenchChem - 5-Bromo-2-chloro-4-iodopyridine
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that halogenated pyridines, such as 5-bromo-2-chloro-4-iodopyridine, are often used in the synthesis of various pharmaceutical compounds . These compounds can interact with a variety of biological targets depending on their specific chemical structure and the presence of other functional groups .
Mode of Action
This allows them to form bonds with various biological targets, potentially leading to changes in the function of these targets .
Biochemical Pathways
Halogenated pyridines are often used in the synthesis of pharmaceutical compounds, suggesting that they may be involved in a wide range of biochemical pathways depending on the specific compound they are used to synthesize .
Pharmacokinetics
Halogens are known to increase the lipophilicity of compounds, which can enhance their absorption and distribution within the body .
Result of Action
This could potentially lead to changes in the function of various biological targets .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-4-iodopyridine can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment could potentially affect its reactivity. Additionally, factors such as temperature and pH could also influence its stability and reactivity .
properties
IUPAC Name |
5-bromo-2-chloro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBZOZWSLKHMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619051 | |
Record name | 5-Bromo-2-chloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-iodopyridine | |
CAS RN |
401892-47-5 | |
Record name | 5-Bromo-2-chloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-chloro-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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